GSK223

NOD1 pathway inhibition IL-8 secretion innate immunity

GSK223 is a highly selective quinazolinone NOD1 pathway inhibitor ideal for studies requiring clean NOD1 interrogation. It potently blocks iE-DAP-stimulated IL-8 release (IC50=1 µM) without affecting NOD2, TLR2, or TNF pathways. With zero significant inhibition in a 300-kinase panel, it minimizes off-target confounds. Validated in HCT116 colon carcinoma cells (IC50=0.4 µM) and ideal as a SAR benchmark.

Molecular Formula C21H18FN3O3S2
Molecular Weight 443.5 g/mol
Cat. No. B1672369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK223
SynonymsGSK223;  GSK-223;  GSK 223; 
Molecular FormulaC21H18FN3O3S2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F
InChIInChI=1S/C21H18FN3O3S2/c1-3-15-9-11-20(29-15)30(27,28)24-19-12-14(8-10-17(19)22)25-13(2)23-18-7-5-4-6-16(18)21(25)26/h4-12,24H,3H2,1-2H3
InChIKeyUFQKEYUIACWHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide (GSK223): A Selective Quinazolinone NOD1 Pathway Inhibitor for Inflammation Research


5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide, commonly referred to as GSK223, is a biarylsulfonamide compound within the quinazolinone chemical class [1]. It functions as a selective inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathway [1]. This pathway is an intracellular pattern recognition receptor that, upon binding bacterial peptidoglycan fragments like iE-DAP, initiates a pro-inflammatory cascade involving RIP2 kinase, leading to the production of cytokines such as IL-8 [1]. GSK223's utility lies in its ability to selectively block this specific pathway without directly inhibiting the RIP2 kinase itself or interfering with other related innate immune pathways like those activated by NOD2, TLR2, or the TNF receptor [1].

Why Generic NOD1 Inhibitors or Alternative Quinazolinones Cannot Substitute for 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide (GSK223) in Research Applications


The assumption that NOD1 pathway inhibitors or quinazolinone derivatives are interchangeable for experimental use is contradicted by significant variations in potency, selectivity, and target engagement across this chemical space. GSK223 represents a distinct pharmacological profile within the quinazolininone biarylsulfonamide series [1]. Its specific substitution pattern—the 5-ethyl group on the thiophene ring and the 2-fluoro-5-substituted phenyl ring—directly impacts its binding affinity and selectivity, as demonstrated by structure-activity relationship (SAR) studies within its own analog series [1]. Simply substituting GSK223 with another NOD1 inhibitor from a different chemical class (e.g., a xanthine like SB711) or even a more potent but structurally distinct quinazolinone analog (e.g., CMPD 22) would introduce different variables in terms of potency, off-target effects, and physiochemical properties, thereby compromising the reproducibility and interpretation of experiments designed around GSK223's specific activity profile [1].

Quantitative Evidence Guide for Differentiating 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide (GSK223) from Closest Comparators


Potency and Selectivity Profile of GSK223 versus Alternative Chemical Series NOD1 Inhibitors (SB711 and GSK966)

GSK223 exhibits a distinct potency profile compared to NOD1 inhibitors from other chemical series identified in the same high-throughput screen. In a 293/hNOD1 cell assay measuring inhibition of iE-DAP-stimulated IL-8 release, GSK223 (IC50 = 1.0 µM) is less potent than the xanthine SB711 (IC50 = 0.6 µM) but more potent than the aminobenzothiazole GSK966 (IC50 = 3.5 µM) [1]. This quantitative differentiation is critical for selecting a compound with an intermediate level of pathway inhibition that may be preferable for specific experimental contexts where potent but incomplete inhibition is desired, or where the off-target kinase profiles differ. All three compounds, however, maintained high selectivity for NOD1 over NOD2 (IC50 >50 µM) and other pathways (TNFα, TLR2) [1].

NOD1 pathway inhibition IL-8 secretion innate immunity

Comparative Activity of GSK223 vs. a More Potent Quinazolinone Analog (CMPD 22) in the Same Series

Within the quinazolinone series, a significant structure-activity relationship (SAR) exists, demonstrated by the 16.7-fold difference in potency between GSK223 and its optimized analog, CMPD 22. In the 293/hNOD1 iE-DAP assay, GSK223 exhibits an IC50 of 1.0 µM, whereas CMPD 22 shows an IC50 of 0.06 µM [1]. This difference is consistently observed across multiple assay systems, including primary human monocytes (Tri-DAP stimulation) and HCT116 colon carcinoma cells, where GSK223 has IC50 values of 1.0 µM and 0.4 µM, respectively, compared to CMPD 22's values of 0.06 µM and 0.03 µM [1]. While both compounds demonstrate >50-fold selectivity for NOD1 over NOD2 in the primary assay, the choice between GSK223 and a more potent analog like CMPD 22 involves a trade-off in potency for a potentially different selectivity or physiochemical profile, making GSK223 a well-characterized reference point for moderate NOD1 inhibition.

Quinazolinone SAR NOD1 inhibitor lead optimization

Kinase Selectivity Profile: GSK223 Demonstrates Superior Kinase Selectivity Over Structurally Distinct NOD1 Inhibitors

A critical differentiator for GSK223 is its exceptionally clean kinase selectivity profile compared to other NOD1 inhibitor chemotypes. When profiled against a panel of 300 kinases, GSK223 did not inhibit any kinase by more than 50% at the tested concentration [1]. In contrast, the aminobenzothiazole GSK966 weakly inhibited CAMK1 (55% inhibition) and the xanthine SB711 weakly inhibited EPHB2 (51% inhibition) [1]. This demonstrates that GSK223, despite its moderate potency, offers a cleaner biological profile with reduced potential for confounding kinase-mediated off-target effects. This is a key consideration for experiments where interpretation of results depends on specific NOD1 pathway modulation without secondary pharmacological activities.

Kinase selectivity off-target profiling NOD1 inhibitor

Comparative Potency of GSK223 in Cells with Endogenous NOD1 Expression (HCT116 Cells) vs. Comparator SB711

In a more physiologically relevant cell model, HCT116 colon carcinoma cells that express endogenous levels of NOD1, GSK223 demonstrates superior potency in inhibiting Tri-DAP-stimulated IL-8 secretion compared to the xanthine comparator SB711. GSK223 inhibits IL-8 release with an IC50 of 0.4 µM, which is 2.25-fold more potent than SB711's IC50 of 0.9 µM in the same assay [1]. This indicates that GSK223's activity is not only maintained but is enhanced in a cellular context with native receptor expression and signaling machinery, relative to the alternative chemotype. This performance in a disease-relevant cell line (colorectal cancer) underscores its utility in cancer inflammation studies.

endogenous NOD1 HCT116 IL-8 secretion

Recommended Research Application Scenarios for 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide (GSK223) Based on Quantitative Differentiation Evidence


Tool Compound for Selectively Probing the NOD1 Pathway in Innate Immunity Studies

GSK223 is ideally suited as a selective tool compound to interrogate the NOD1 signaling pathway in isolation. Its demonstrated selectivity for NOD1 over NOD2, TLR2, and TNF receptor pathways (IC50 >50 µM in selectivity assays) [1] ensures that observed biological effects can be confidently attributed to NOD1 inhibition. This is critical for dissecting the specific role of NOD1 in complex inflammatory responses where multiple pattern recognition receptors are co-activated.

Investigating NOD1-Mediated Inflammation in Colorectal Cancer Models

Given its potent inhibition of Tri-DAP-stimulated IL-8 secretion in HCT116 colon carcinoma cells (IC50 = 0.4 µM) [1], GSK223 is a validated tool for studying the role of NOD1 signaling in the tumor microenvironment of colorectal cancer. Its activity in a cell line with endogenous NOD1 expression makes it relevant for translational studies exploring the link between bacterial sensing, chronic inflammation, and cancer progression.

Benchmark Reference for NOD1 Inhibitor SAR and Lead Optimization Studies

GSK223 serves as an excellent benchmark or reference compound in medicinal chemistry campaigns aimed at developing novel NOD1 pathway inhibitors. Its well-characterized profile—including its moderate potency (IC50 = 1.0 µM in 293/hNOD1 cells), clean kinase selectivity (0/300 kinases inhibited >50%), and its position within a defined SAR series [1]—provides a robust baseline against which new analogs can be quantitatively compared for improvements in potency, selectivity, or other drug-like properties.

Studies Requiring a Kinase-Sparing NOD1 Inhibitor Profile

For experimental systems where any background kinase inhibition would confound results, GSK223 is the preferred choice over other NOD1 inhibitor chemotypes like GSK966 or SB711. Its complete lack of significant kinase inhibition in a broad 300-kinase panel [1] minimizes the risk of off-target effects, ensuring that any observed phenotype is more likely due to NOD1 pathway modulation rather than unintended kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.